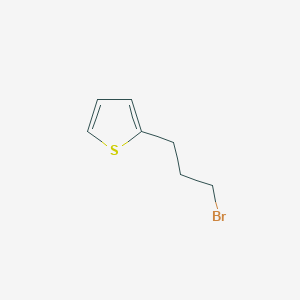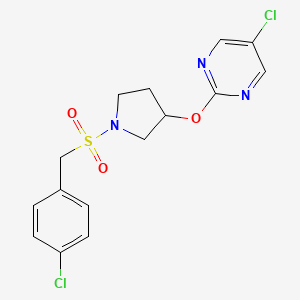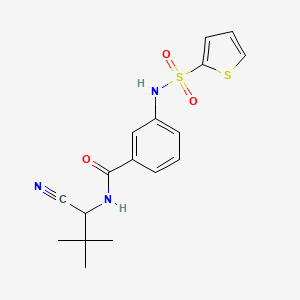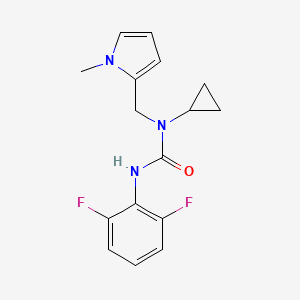
2-(3-ブロモプロピル)チオフェン
説明
2-(3-Bromopropyl)thiophene, also known as 3-bromo-2-propylthiophene, is an organosulfur compound with the molecular formula C7H9BrS. It is a colorless liquid with a strong sulfur odor. It is used in a variety of applications, including as a reactant in organic synthesis, as a catalyst in biochemical reactions, and as an additive in pharmaceuticals.
科学的研究の応用
医薬品化学
チオフェン系アナログは、潜在的な生物活性化合物のクラスとして、ますます多くの科学者の関心を集めています . それらは、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を改善するために重要な役割を果たします . チオフェンとその置換誘導体は、医薬品化学の分野で興味深い用途を示す非常に重要なヘテロ環式化合物類です .
抗炎症薬
チオフェン誘導体は、抗炎症作用などの生物学的および生理学的機能に関して、効果的な薬物であることが証明されています . たとえば、スプロフェンは2置換チオフェン骨格を持ち、非ステロイド系抗炎症薬として知られています .
抗菌作用
チオフェン環系を持つ分子は、抗菌作用などの多くの薬理学的特性を示します . これは、微生物感染症に対処するための新しい薬物の開発において、それらを貴重な存在にします .
有機半導体
チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たします . これは、それらのユニークな電子特性によるものであり、電子デバイスでの使用に適しています .
有機電界効果トランジスタ(OFET)
チオフェン誘導体は、有機電界効果トランジスタ(OFET)の製造にも使用されます . これらは、チャネルに有機半導体を使用するトランジスタの一種です .
有機発光ダイオード(OLED)
チオフェン誘導体は、有機発光ダイオード(OLED)の製造に使用されます . OLEDは、発光層が有機化合物のフィルムであり、電流に応答して光を放射する、発光ダイオード(LED)の一種です .
腐食防止剤
チオフェン誘導体は、工業化学および材料科学において、腐食防止剤として使用されます . それらは、金属や合金が環境にさらされたときに腐食を防ぐのに役立ちます .
抗癌作用
作用機序
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
The mode of action of thiophene derivatives can vary widely depending on the specific compound and its biological targets. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives can influence a variety of biochemical pathways depending on their specific targets. For example, they can affect pathways related to inflammation, cancer cell proliferation, microbial growth, blood pressure regulation, and atherosclerosis .
Pharmacokinetics
The pharmacokinetic properties of thiophene derivatives can vary widely depending on factors such as the compound’s chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
Thiophene derivatives can have a variety of effects at the molecular and cellular level, such as inhibiting enzyme activity, blocking ion channels, or interacting with cellular receptors .
将来の方向性
Thiophene-based compounds are promising but overlooked structures as building blocks for organic semiconductors . The cross-conjugation path resulting from the thieno[2,3-b]thiophene substructure in the i4TA framework plays a pivotal role in reducing λ, meaning that the incorporation of the thieno[2,3-b]thiophene substructure is a potential strategy to reduce λ .
特性
IUPAC Name |
2-(3-bromopropyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZJZOAVHSPESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2499636.png)

![N-(4-methoxybenzyl)-6-[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2499639.png)
![4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499643.png)

![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)



![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)

![2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2499657.png)
![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)
![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)